4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Structure-Activity Relationship Fluorine Chemistry Drug Discovery

This racemic 4-fluoro benzamide is a critical tool for SAR campaigns around the benzamide substituent in benzopiperazine CETP inhibitors. Its para-fluoro group imparts distinct lipophilicity (lower logD vs. 4-chloro) and metabolic stability, making it essential for CNS drug design and halogen scanning studies. Procure with the full analog set (2-fluoro, 4-chloro, unsubstituted) to map halogen effects on target engagement and ADME.

Molecular Formula C21H26FN3O2
Molecular Weight 371.456
CAS No. 898414-29-4
Cat. No. B2895472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS898414-29-4
Molecular FormulaC21H26FN3O2
Molecular Weight371.456
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)20(16-5-9-19(27-2)10-6-16)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)
InChIKeyLSCUZYLKNOQKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898414-29-4): Structural Identity and Compound Class Context


4-Fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic, racemic small molecule (C20H24FN3O2, MW 357.42) belonging to the substituted benzopiperazine benzamide class. Its architecture comprises a para-fluorobenzamide core linked via an ethyl spacer to a 4-methoxyphenyl group and an N-methylpiperazine moiety. The compound falls within the chemical space of cholesteryl ester transfer protein (CETP) inhibitors exemplified in patent literature [1] and shares the benzylpiperazine scaffold with numerous CNS-targeted ligands, though its specific biological profile remains uncharacterized in publicly accessible primary research.

Why Structural Analogs of 4-Fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Cannot Be Interchanged Without Risk


Within the N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide series, variations in the benzamide substituent—including regioisomeric fluorine placement (2-fluoro vs. 4-fluoro, CAS 903301-18-8), halogen identity (4-fluoro vs. 4-chloro), and complete substituent absence—are expected to produce divergent target engagement, physicochemical properties, and metabolic stability based on well-established medicinal chemistry principles [1]. Even subtle positional changes in fluorine substitution alter electronic distribution across the benzamide ring, modifying hydrogen-bonding capacity and steric complementarity with biological targets. Generic substitution without experimental confirmation risks invalidating structure-activity relationships established in a research program.

Quantitative Differentiation Evidence for 4-Fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (898414-29-4) Versus Closest Analogs


Regioisomeric Fluorine Position: 4-Fluoro vs. 2-Fluoro Substituent on Benzamide Ring

The target compound places fluorine at the para position of the benzamide ring, whereas its closest regioisomer (CAS 903301-18-8) places fluorine at the ortho position. In related benzopiperazine series, para-fluoro substitution generally preserves planarity and linear molecular shape, while ortho-fluoro introduces steric torsion between the benzamide carbonyl and the aromatic ring [1]. This conformational difference is predicted to alter both molecular recognition at protein binding sites and physicochemical properties such as lipophilicity. No direct head-to-head experimental comparison between these two isomers has been published in accessible databases.

Structure-Activity Relationship Fluorine Chemistry Drug Discovery

Halogen Substitution on Benzamide: 4-Fluoro vs. 4-Chloro Analog

The target compound's para-fluoro substituent can be compared to the para-chloro analog (4-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide) that is available from chemical supplier catalogs. Fluorine is more electronegative than chlorine, produces a smaller van der Waals radius (1.47 Å for F vs. 1.75 Å for Cl), and generates lower lipophilicity (Hansch π constant: F = 0.14 vs. Cl = 0.71). These differences predict that the 4-fluoro compound will exhibit lower logD, reduced plasma protein binding, and distinct CYP450 metabolic profiles compared to the 4-chloro analog [1]. No direct comparative biological data for these two compounds are publicly available.

Halogen Bonding Lipophilicity Metabolic Stability

Presence vs. Absence of Benzamide Substituent: 4-Fluoro Compound vs. Unsubstituted Parent

The unsubstituted benzamide analog, N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, is available from supplier catalogs and represents the simplest comparator. In the benzopiperazine CETP inhibitor patent family (US9126976B2), fluorination of the benzamide ring is claimed to enhance CETP inhibitory potency and modulate selectivity [1]. While the specific IC50 values for these two compounds have not been publicly disclosed, class-wide SAR indicates that halogen substitution at the para position typically improves target engagement through enhanced van der Waals contacts and potential halogen bonding with hydrophobic binding pockets.

CETP Inhibition Potency Selectivity

Chiral Center Considerations: Racemic Mixture vs. Potential Enantiopure Forms

The target compound contains a chiral center at the carbon bearing the 4-methoxyphenyl and 4-methylpiperazin-1-yl groups. The commercially available product (CAS 898414-29-4) is a racemic mixture. In related benzopiperazine series (e.g., p-MPPF, a 5-HT1A antagonist with a closely related 2-methoxyphenylpiperazine scaffold), enantiomers exhibit markedly different receptor binding affinities . Accordingly, the enantiomeric composition of the target compound is a critical quality attribute that can affect biological reproducibility. No published enantioselective synthesis or chiral resolution data exist for this specific compound, meaning users must independently verify enantiopurity if stereochemical integrity is required for their application.

Stereochemistry Enantioselectivity Analytical Quality Control

Recommended Procurement and Application Scenarios for 4-Fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (898414-29-4)


CETP Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given its structural inclusion within the benzopiperazine CETP inhibitor patent family [1], this compound is best deployed as a tool for SAR exploration around the benzamide substituent position. Its 4-fluoro substitution pattern provides a defined point of comparison against 2-fluoro, 4-chloro, and unsubstituted analogs to map the contribution of halogen electronegativity and steric volume to CETP binding affinity and selectivity. Procurement of the full analog set enables systematic medicinal chemistry campaigns.

Physicochemical Property Benchmarking for CNS Drug Design

The para-fluoro substitution offers a distinctive lipophilicity profile (predicted lower logD vs. 4-chloro analog) that is valuable for assessing blood-brain barrier penetration in CNS-targeted programs. The compound's moderate molecular weight (357.42) and the presence of a basic N-methylpiperazine amine (predicted pKa ~8.0) place it within favorable CNS MPO (Multiparameter Optimization) space. Comparative logD and PAMPA permeability measurements against the 4-chloro and unsubstituted analogs can generate critical data for CNS drug design algorithms.

Enantioselective Chromatography Method Development

As a racemic mixture with a single chiral center, this compound serves as a test article for developing chiral HPLC or SFC separation methods applicable to the broader benzopiperazine benzamide class. Successful resolution of the enantiomers, benchmarked against p-MPPF enantiomer separations , would enable enantioselective pharmacological profiling and quality control protocols.

Metabolic Stability Assessment in Fluorinated Compound Series

The para-fluoro substituent is a well-known metabolic blocking group that resists CYP450-mediated oxidative metabolism at the para position. Comparative microsomal stability assays (human liver microsomes) between this compound and the unsubstituted benzamide analog can quantify the metabolic protection conferred by fluorine, generating data applicable to halogen scanning strategies in lead optimization.

Quote Request

Request a Quote for 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.